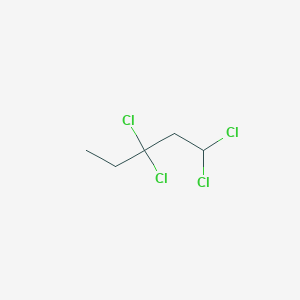
1,1,3,3-Tetrachloropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrachloropentane is an organic compound with the molecular formula C5H8Cl4 It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to a pentane backbone
Vorbereitungsmethoden
The synthesis of 1,1,3,3-tetrachloropentane typically involves the chlorination of pentane derivatives. One common method includes the reaction of pentane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of this compound.
Industrial production methods often involve continuous processes where pentane is reacted with chlorine in large reactors. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
1,1,3,3-Tetrachloropentane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons. For example, reduction with hydrogen in the presence of a palladium catalyst can yield 1,3-dichloropentane.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated aldehydes or ketones, depending on the oxidizing agent used.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrachloropentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds. Its unique structure makes it a useful intermediate in the synthesis of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with chlorinated functional groups.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,3,3-tetrachloropentane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form strong bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, including enzyme inhibition or activation, and alterations in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetrachloropentane can be compared with other chlorinated hydrocarbons such as:
1,1,2,2-Tetrachloroethane: Similar in having four chlorine atoms, but differs in its shorter carbon chain and different reactivity.
1,1,3,3-Tetrachloropropane: Another tetrachlorinated compound with a shorter carbon chain, used in different industrial applications.
1,1,5,5-Tetrachloropentane: A structural isomer with chlorine atoms at different positions, leading to different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
62619-22-1 |
|---|---|
Molekularformel |
C5H8Cl4 |
Molekulargewicht |
209.9 g/mol |
IUPAC-Name |
1,1,3,3-tetrachloropentane |
InChI |
InChI=1S/C5H8Cl4/c1-2-5(8,9)3-4(6)7/h4H,2-3H2,1H3 |
InChI-Schlüssel |
WQQPAHIJLHMJCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



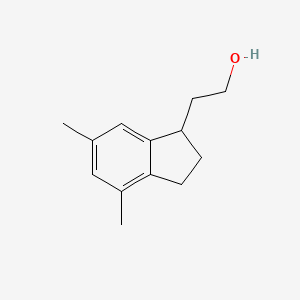
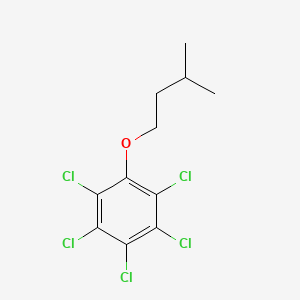
![Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate](/img/structure/B14511475.png)
![1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene](/img/structure/B14511481.png)
![4-{[(4-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14511483.png)
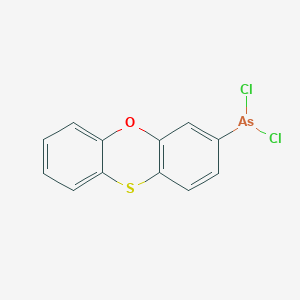
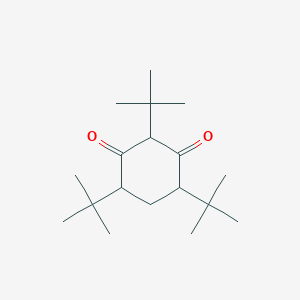
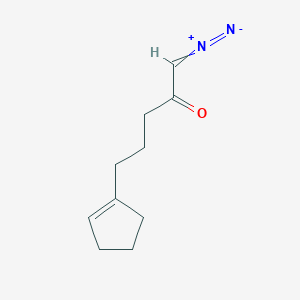




![Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate](/img/structure/B14511546.png)
